6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that features a unique imidazo[2,1-b][1,3,4]thiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which then undergoes cyclization with a thiadiazole precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole include other imidazo[2,1-b][1,3,4]thiadiazole derivatives with different substituents. Examples include:
- 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Methylphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity, biological activity, and physical properties. The presence of fluorine atoms can enhance its stability and lipophilicity, potentially making it more effective in certain applications.
Biological Activity
6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole is a compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, particularly its anticancer properties, through a synthesis of research findings and data.
- Molecular Formula : C11H5F4N3S
- Molar Mass : 287.24 g/mol
- Density : 1.63 g/cm³ (predicted)
- Melting Point : 153-154 °C
- pKa : -0.39 (predicted) .
Anticancer Activity
Numerous studies have investigated the anticancer potential of imidazo[2,1-b][1,3,4]thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
The structure-activity relationship (SAR) studies indicate that modifications in the thiadiazole moiety can lead to enhanced cytotoxicity against specific cancer types. For instance, compounds with additional methoxy groups demonstrated superior activity compared to their counterparts lacking these modifications .
The anticancer mechanisms attributed to this compound include:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, which is crucial for preventing proliferation.
- Apoptosis Induction : The activation of caspases (specifically caspase-3 and -8) indicates that the compound triggers programmed cell death pathways.
- Regulation of Cell Cycle Proteins : Downregulation of cyclin D1 and upregulation of cyclin-dependent kinase inhibitors such as Cip1/p21 and Kip1/p27 have been observed, highlighting its role in cell cycle regulation .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of imidazo[2,1-b][1,3,4]thiadiazole derivatives revealed that the compound exhibited significant cytotoxicity against multiple human cancer cell lines. The study utilized the MTT assay to determine IC50 values and assessed mechanisms through flow cytometry and Western blot analysis .
Study 2: Structure-Activity Relationship
Research focusing on the SAR of thiadiazole derivatives indicated that compounds with fluorinated phenyl groups showed enhanced potency against prostate cancer cells. The presence of trifluoromethyl groups was linked to increased lipophilicity and improved cellular uptake .
Properties
Molecular Formula |
C11H5F4N3S |
---|---|
Molecular Weight |
287.24 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H5F4N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H |
InChI Key |
KMEAGXUDTAVJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)F |
Origin of Product |
United States |
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